m-PEG7-thiol
Overview
Description
Mechanism of Action
Target of Action
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as m-PEG7-thiol, is a PEG linker containing a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets are often used in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization .
Mode of Action
The thiol group in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol reacts with its targets, forming a bond . This reaction allows the compound to attach to or modify its targets, enabling various applications in biochemistry and materials science .
Biochemical Pathways
It is known that the compound plays a role in the formation and modification of bioconjugates, drug delivery systems, peg hydrogels, crosslinkers, and surface functionalization . These processes can influence various biochemical pathways depending on the specific application.
Pharmacokinetics
The compound is soluble in dmso at a concentration of 100 mg/ml (28052 mM), which suggests it may have good bioavailability . The compound’s storage temperature is -20°C, indicating it may require specific storage conditions to maintain stability .
Result of Action
The molecular and cellular effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol’s action depend on its specific application. In general, the compound’s ability to react with certain targets allows it to modify these targets or form new compounds . This can result in changes to the physical or chemical properties of the targets, which can have various effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can be influenced by various environmental factors. For example, the compound’s reactivity with its targets may be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by storage conditions, with a recommended storage temperature of -20°C .
Biochemical Analysis
Biochemical Properties
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol plays a crucial role in biochemical reactions due to its thiol group, which can form covalent bonds with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver . This property makes it an excellent linker for bioconjugation, allowing it to attach proteins, enzymes, and other biomolecules to surfaces or other molecules. The hydrophilic polyethylene glycol (PEG) spacer in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol enhances its solubility in aqueous media, facilitating its use in various biochemical applications .
Cellular Effects
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol influences cellular processes by modifying cell surfaces and facilitating the attachment of biomolecules. This compound can impact cell signaling pathways by enabling the targeted delivery of signaling molecules or drugs to specific cell types. Additionally, it can affect gene expression and cellular metabolism by altering the cellular microenvironment through surface modifications .
Molecular Mechanism
At the molecular level, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol exerts its effects through its thiol group, which can form stable covalent bonds with various biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. The PEG spacer in the compound helps to maintain the solubility and stability of the conjugated biomolecules, ensuring effective biochemical interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be dissolved in DMSO at high concentrations . Over time, the stability of the compound ensures consistent results in long-term experiments, although its degradation products and long-term effects on cellular function need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol in animal models vary with dosage. At lower doses, the compound can effectively modify cell surfaces and facilitate targeted delivery without significant toxicity. At higher doses, there may be toxic or adverse effects, including potential impacts on cellular metabolism and gene expression . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is involved in metabolic pathways that include interactions with various enzymes and cofactors. The thiol group can participate in redox reactions, influencing the metabolic flux and levels of metabolites within cells . Understanding these pathways is essential for optimizing the use of this compound in biochemical applications.
Transport and Distribution
Within cells and tissues, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is transported and distributed through interactions with transporters and binding proteins. The PEG spacer enhances its solubility and facilitates its movement within the cellular environment . This property ensures that the compound can reach its target sites effectively, whether on cell surfaces or within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . Understanding these localization mechanisms is crucial for designing experiments and applications that leverage the full potential of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG7-thiol can be synthesized through various methods. One common approach involves the reaction of polyethylene glycol with thiol-containing compounds under controlled conditions . The reaction typically requires a catalyst and is carried out at specific temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity raw materials and advanced equipment . The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
m-PEG7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thiol derivatives from substitution reactions .
Scientific Research Applications
m-PEG7-thiol has a wide range of applications in scientific research, including:
Bioconjugation: It is used to link biomolecules for various applications in biochemistry and molecular biology.
PEG Hydrogel: It is used in the formation of PEG hydrogels, which have applications in tissue engineering and regenerative medicine.
Surface Functionalization: The thiol group allows for the functionalization of surfaces, making it useful in the development of biosensors and other analytical devices.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to m-PEG7-thiol include:
- Polyethylene glycol methyl ether thiol
- Heptaethylene glycol monomethyl ether
- 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Uniqueness
What sets this compound apart is its unique combination of a thiol group and a PEG spacer . This combination provides both reactivity and solubility, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKDHZQTUFAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584839 | |
Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651042-82-9 | |
Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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